N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxynicotinamide
Description
N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxynicotinamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with sulfone (dioxido) groups at positions 1 and 3, methyl substituents, and a 2-methoxynicotinamide moiety at position 4.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-18-12-7-6-10(9-13(12)19(2)24(18,21)22)17-14(20)11-5-4-8-16-15(11)23-3/h4-9H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZRZXZBJQRTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)OC)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxynicotinamide is a compound of interest due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and potential medicinal uses.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C₁₇H₁₆N₆O₃S
- Molecular Weight : 384.4 g/mol
The structure incorporates a benzo[c][1,2,5]thiadiazole moiety which is known for its biological activity in various contexts.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds like this may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. Studies have shown that derivatives can inhibit COX-2 activity significantly compared to COX-1 .
- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.02 to 17.02 μM against MCF7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer) cell lines .
- Induction of Apoptosis : The compound's derivatives have been reported to induce significant apoptotic events in cancer cells. For example, one study highlighted that certain derivatives led to increased early and late apoptotic events in HT29 cells .
Biological Activity Data
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF7 | 0.02 - 17.02 | Cytotoxicity |
| HT29 | 0.02 - 17.02 | Colony reduction |
| A2780 | 0.02 - 17.02 | Cytotoxicity |
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study 1 : A derivative of the compound was tested for its ability to reduce tumor volume in Ehrlich solid carcinoma-bearing mice. Results indicated a significant reduction in tumor mass compared to controls .
- Case Study 2 : In vitro studies demonstrated that the compound could inhibit cell migration in HT29 cells significantly during wound-healing assays, suggesting potential applications in preventing metastasis .
Comparison with Similar Compounds
Structural Analog: 2-(Benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
- Molecular Weight : 393.4 g/mol (vs. ~430 g/mol estimated for the target compound).
- Key Features :
- Shares the benzo[c][1,2,5]thiadiazole core with sulfone groups and methyl substituents.
- Differs in the substituent at position 5: an acetamide group vs. the target’s 2-methoxynicotinamide.
- Includes a 6-fluoro substituent, which may enhance lipophilicity and membrane permeability compared to the target’s methoxy group .
Antimicrobial Benzothiazole Derivatives
Thiazole-Based Carbohyrazides
- Example: N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide ().
- Key Features :
- Implications : The target’s sulfone-stabilized thiadiazole core may provide greater metabolic stability compared to the hydrolytically labile carbohydrazide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
